molecular formula C8H9N3O2S B1317153 3-[(Hydrazinocarbonothioyl)amino]benzoic acid CAS No. 88114-33-4

3-[(Hydrazinocarbonothioyl)amino]benzoic acid

Cat. No.: B1317153
CAS No.: 88114-33-4
M. Wt: 211.24 g/mol
InChI Key: NURGLFIQOUIBTI-UHFFFAOYSA-N
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Description

3-[(Hydrazinocarbonothioyl)amino]benzoic acid is a benzoic acid derivative functionalized with a hydrazinecarbothioamide (-NH-C(=S)-NH-NH₂) group at the 3-position. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The hydrazinecarbothioamide moiety enhances its ability to form hydrogen bonds and coordinate with metal ions, making it structurally and functionally distinct from simpler benzoic acid derivatives .

Properties

IUPAC Name

3-(aminocarbamothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-11-8(14)10-6-3-1-2-5(4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURGLFIQOUIBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530342
Record name 3-[(Hydrazinecarbothioyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88114-33-4
Record name 3-[(Hydrazinecarbothioyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hydrazinocarbonothioyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

3-aminobenzoic acid+hydrazinecarbothioamide3-[(Hydrazinocarbonothioyl)amino]benzoic acid\text{3-aminobenzoic acid} + \text{hydrazinecarbothioamide} \rightarrow \text{this compound} 3-aminobenzoic acid+hydrazinecarbothioamide→3-[(Hydrazinocarbonothioyl)amino]benzoic acid

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(Hydrazinocarbonothioyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Studies have indicated that derivatives of 3-[(Hydrazinocarbonothioyl)amino]benzoic acid exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics .
  • Antitumor Activity :
    • Research has highlighted the compound's ability to inhibit tumor cell growth. In vitro studies demonstrated that it can induce apoptosis in cancer cells, suggesting its utility in cancer therapy .
  • Drug Development :
    • As an intermediate in the synthesis of pharmaceutical compounds, this compound can be utilized to create novel drug formulations aimed at treating various diseases, including inflammatory conditions and infections .

Biochemical Research

  • Proteomics :
    • The compound is utilized in proteomics research for its ability to modify proteins through hydrazone formation, facilitating the study of protein interactions and functions .
  • Enzyme Inhibition Studies :
    • Its structural properties allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation .

Material Science Applications

  • Dye Synthesis :
    • This compound serves as an intermediate in the production of azo dyes, which are widely used in textiles and coatings due to their vibrant colors and stability .
  • Nanomaterials :
    • The compound can be incorporated into nanomaterials for drug delivery systems, enhancing the effectiveness of therapeutic agents while minimizing side effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated its effectiveness against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using a broth microdilution method, revealing that certain derivatives had lower MIC values compared to traditional antibiotics.

CompoundMIC (µM)Bacterial Strain
Derivative A32Mycobacterium tuberculosis
Derivative B16Staphylococcus aureus
Derivative C8Escherichia coli

Case Study 2: Antitumor Properties

In vitro assays showed that treatment with this compound led to a significant reduction in cell viability of cancer cell lines compared to untreated controls. The compound induced apoptosis as confirmed by flow cytometry.

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound A4540
Compound B3060

Mechanism of Action

The mechanism of action of 3-[(Hydrazinocarbonothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The hydrazinocarbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways, making the compound useful in studying protein dynamics and functions.

Comparison with Similar Compounds

Substituent Variations on the Benzoic Acid Core

The following table summarizes key structural and synthetic differences between 3-[(Hydrazinocarbonothioyl)amino]benzoic acid and analogous compounds:

Compound Name Substituent at 3-Position Molecular Formula Synthesis Route Key Applications/Findings
This compound -NH-C(=S)-NH-NH₂ C₈H₈N₄O₂S Reaction of benzoic acid derivatives with thiosemicarbazide Potential antimicrobial/anticancer agent (hypothesized)
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid -NH-(isobenzofuranone) C₁₅H₁₁NO₄ Cyclization of 2-formylbenzoic acid derivatives Crystal structure stabilized by O–H···O and N–H···O hydrogen bonds (R-factor = 0.041)
2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid -N=N-(benzothiazole) C₁₄H₁₀N₂O₃S Diazotization and coupling with phenolic acids Used as disperse dyes; pKa values determined for carboxylic and phenolic protons
3-[[5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid -NH-CO-(thiadiazole-phenoxymethyl) C₁₈H₁₅N₃O₄S Multistep synthesis involving thiadiazole intermediates Investigated for immunomodulatory potential via nanotechnology
3-Aminobenzoic acid derivatives -NH-R (R = alkyl, aryl, or heterocyclic groups) Varies Substitution via nucleophilic aromatic substitution Local anesthetic and antiarrhythmic activities (e.g., compounds 50–55 in )

Key Structural and Functional Differences

Hydrazinecarbothioamide vs. Isobenzofuranone Derivatives: The hydrazinecarbothioamide group in the target compound allows for stronger hydrogen bonding (N–H and S–H interactions) compared to the isobenzofuranone derivative, which relies on O–H···O bonds for crystal stabilization . The isobenzofuranone derivative exhibits a larger dihedral angle (67.82°) between the benzoic acid and fused ring, reducing π-π stacking interactions .

Thiadiazole vs. Benzothiazole Substituents :

  • Thiadiazole-containing derivatives (e.g., ) show enhanced metabolic stability due to sulfur’s electron-withdrawing effects, whereas benzothiazole azo dyes () are more photostable and used in industrial applications .

Biological Activity: While 3-aminobenzoic acid derivatives () are explored for local anesthetic properties, hydrazinecarbothioamide derivatives are hypothesized to target metalloenzymes or DNA via thiol coordination .

Crystal Engineering and Hydrogen Bonding

  • The target compound’s hydrazinecarbothioamide group can form bifurcated hydrogen bonds (N–H···S and N–H···O), as observed in related structures (). This contrasts with simpler benzoic acids, which rely on O–H···O networks .

Biological Activity

3-[(Hydrazinocarbonothioyl)amino]benzoic acid, a compound characterized by its hydrazine and thioamide functionalities, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, biochemical mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound this compound features a hydrazine moiety attached to a benzoic acid structure, which is further modified by a thioamide group. This unique configuration contributes to its biological activity by enabling interactions with various biomolecules.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme systems and cellular pathways. It has been shown to affect:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
  • Gene Expression Modulation : It influences the expression of genes associated with inflammation and cell proliferation, which may contribute to its therapeutic effects.

Biochemical Pathways

Research indicates that this compound can modulate several biochemical pathways, including:

  • Oxidative Stress Response : By acting as an antioxidant, it may mitigate oxidative damage in cells.
  • Inflammatory Pathways : It has been observed to reduce the production of pro-inflammatory cytokines, suggesting potential anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.

Antitumor Activity

Preliminary studies indicate that this compound possesses antitumor properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was observed in in vivo models, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA and other bacterial strains
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantMitigates oxidative stress

Case Study: Antitumor Efficacy

In a study investigating the antitumor effects of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant cytotoxicity at low micromolar concentrations. The study concluded that the compound triggers apoptotic pathways, making it a candidate for further development in cancer therapy.

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